![molecular formula C16H16N2O2 B14426504 1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione CAS No. 80022-22-6](/img/structure/B14426504.png)
1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione is a complex organic compound with a unique structure that includes multiple fused rings
Vorbereitungsmethoden
The synthesis of 1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione typically involves multi-step organic reactions. The synthetic routes often include the following steps:
Cyclization Reactions: Initial cyclization of precursor molecules to form the naphthoquinoxaline core.
Hydrogenation: Subsequent hydrogenation to introduce the octahydro functionality.
Oxidation and Reduction: Specific oxidation and reduction steps to achieve the desired functional groups at positions 5 and 12.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Analyse Chemischer Reaktionen
1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its chemical properties.
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione can be compared with other similar compounds, such as:
Naphthoquinoxalines: These compounds share a similar core structure but differ in the degree of hydrogenation and functional groups.
Quinoxalines: These are simpler analogs with fewer fused rings and different reactivity.
Octahydronaphthalenes: These compounds have a similar hydrogenated naphthalene structure but lack the quinoxaline functionality.
The uniqueness of this compound lies in its specific combination of fused rings and functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
80022-22-6 |
|---|---|
Molekularformel |
C16H16N2O2 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
6,7,8,9,10,11-hexahydronaphtho[2,3-g]quinoxaline-5,12-diol |
InChI |
InChI=1S/C16H16N2O2/c19-15-11-7-9-3-1-2-4-10(9)8-12(11)16(20)14-13(15)17-5-6-18-14/h5-6,19-20H,1-4,7-8H2 |
InChI-Schlüssel |
FEPXUMYUGDZGHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)CC3=C(C4=NC=CN=C4C(=C3C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


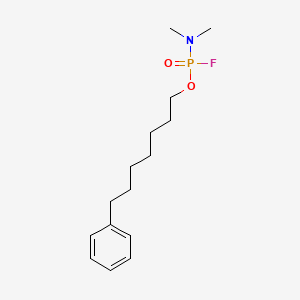
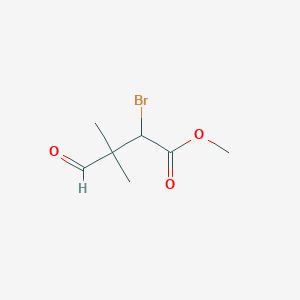


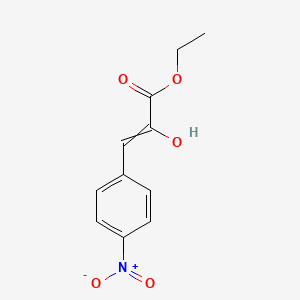
![6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one](/img/structure/B14426478.png)
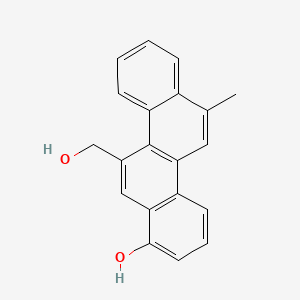
![7-Bromo-1,4-dithiaspiro[4.4]non-6-ene](/img/structure/B14426489.png)
![Butyl (2E)-{[bis(4-methoxyphenyl)methyl]imino}acetate](/img/structure/B14426494.png)
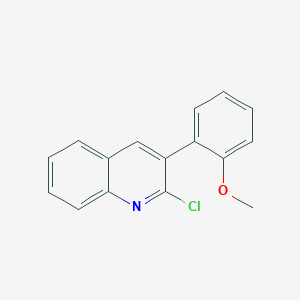
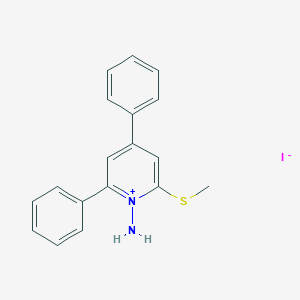

![4-Chloro-6-[2-(5-methyl-1,2-oxazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14426510.png)

